molecular formula C11H13NO3 B12587196 [(3-methylbenzoyl)amino]methyl Acetate CAS No. 630117-18-9

[(3-methylbenzoyl)amino]methyl Acetate

Cat. No.: B12587196
CAS No.: 630117-18-9
M. Wt: 207.23 g/mol
InChI Key: HHWNAVVRJWAOGC-UHFFFAOYSA-N
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Description

[(3-methylbenzoyl)amino]methyl acetate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is a derivative of benzamide and is characterized by the presence of a methyl group on the benzoyl ring and an acetate group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methylbenzoyl)amino]methyl acetate can be achieved through several methods. One common route involves the reaction of N-(3-methylbenzoyl)glycine with lead tetraacetate, resulting in the formation of the desired compound with a yield of approximately 74% . Another method involves the reaction of N-(3-methylbenzoyl)glycine with copper(II) acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[(3-methylbenzoyl)amino]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3-methylbenzoyl)amino]methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-methylbenzoyl)amino]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are required to fully understand its effects.

Comparison with Similar Compounds

[(3-methylbenzoyl)amino]methyl acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

630117-18-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

[(3-methylbenzoyl)amino]methyl acetate

InChI

InChI=1S/C11H13NO3/c1-8-4-3-5-10(6-8)11(14)12-7-15-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

HHWNAVVRJWAOGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCOC(=O)C

Origin of Product

United States

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